An In-Depth Technical Guide to the Spectral Analysis of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid
An In-Depth Technical Guide to the Spectral Analysis of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid
Executive Summary
1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid (C₆H₇N₃O₄, MW: 185.14 g/mol ) is a substituted pyrazole derivative of interest in medicinal chemistry and materials science. Rigorous structural confirmation is paramount for its application in any research or development pipeline. As of the date of this guide, comprehensive experimental spectral data for this specific compound is not widely available in public scientific databases.[1] This guide, therefore, serves a dual purpose: first, to provide a robust, predictive analysis of the expected spectral data based on first principles and data from analogous structures; and second, to detail the self-validating experimental workflows required to empirically acquire and confirm this data.
This document is structured to empower researchers by explaining the causality behind spectral predictions and outlining meticulous protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Predicted Spectroscopic Behavior
The spectroscopic signature of a molecule is a direct consequence of its structure. The target compound is comprised of a central pyrazole ring, a five-membered aromatic heterocycle, which is heavily substituted with functional groups that dictate its electronic environment and, consequently, its spectral properties.
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Pyrazole Core: An aromatic ring with two adjacent nitrogen atoms.
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N1-Methyl Group: A methyl group attached to the first nitrogen of the pyrazole ring.
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C5-Methyl Group: A methyl group attached to the fifth carbon of the pyrazole ring.
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C4-Nitro Group (-NO₂): A strong electron-withdrawing group at the fourth carbon.
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C3-Carboxylic Acid (-COOH): A functional group at the third carbon, capable of hydrogen bonding.
The electron-withdrawing nature of the nitro and carboxylic acid groups will significantly influence the chemical shifts of the pyrazole ring's atoms and the attached methyl groups.
Caption: Molecular structure of the target compound.
Predicted ¹H and ¹³C NMR Spectral Data
NMR spectroscopy is the cornerstone of small molecule structural elucidation. The predicted spectra are based on established chemical shift ranges for substituted pyrazoles and the known electronic effects of the substituents.[2][3][4]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing three distinct singlets. The absence of C-H bonds on the pyrazole ring itself means no aromatic proton signals will be observed.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
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Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
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Data Acquisition: Obtain a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Referencing: Calibrate the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Table 1: Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
|---|---|---|---|---|
| ~13.0 - 14.0 (broad) | Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen exchange and hydrogen bonding. Its downfield shift is characteristic.[4] |
| ~3.9 - 4.2 | Singlet | 3H | N1-CH₃ | The N-methyl group is directly attached to the aromatic ring and will be deshielded. Its precise shift is influenced by the electronic effects of the other substituents. |
| ~2.6 - 2.9 | Singlet | 3H | C5-CH₃ | The C-methyl group is also attached to the pyrazole ring. It is expected to be slightly less deshielded than the N-methyl group. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide critical information about the carbon skeleton. Six distinct signals are anticipated.
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR.
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Instrument Setup: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C channel.
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Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A sufficient number of scans and relaxation delay are crucial, especially for quaternary carbons which can have weak signals.[5]
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Referencing: Calibrate the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Table 2: Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
|---|---|---|
| ~160 - 165 | C=O (-COOH) | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[4] |
| ~145 - 155 | C3 | A quaternary carbon attached to the electronegative nitrogen and the carboxylic acid group. |
| ~140 - 150 | C5 | A quaternary carbon attached to the N-methyl group, C-methyl group, and adjacent to the nitro-substituted carbon. |
| ~130 - 140 | C4 | The carbon bearing the strongly electron-withdrawing nitro group is expected to be significantly deshielded.[3] |
| ~35 - 40 | N1-CH₃ | The N-methyl carbon chemical shift is typical for methyl groups on nitrogen heterocycles. |
| ~12 - 16 | C5-CH₃ | The C-methyl carbon appears in the typical upfield aliphatic region. |
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy excels at identifying functional groups. The spectrum of this compound will be dominated by strong absorptions from the carboxylic acid and nitro groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
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Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
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Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.
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Data Acquisition: Collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
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Data Processing: The final spectrum is presented as % Transmittance vs. Wavenumber (cm⁻¹).
Table 3: Predicted Key IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Causality |
|---|---|---|---|
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | The O-H stretch in a hydrogen-bonded carboxylic acid dimer is exceptionally broad and is a hallmark diagnostic peak.[5] |
| ~1700-1725 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid. |
| ~1500-1560 | Asymmetric N-O stretch | Nitro Group | A very strong absorption. Conjugation with the pyrazole ring influences its position.[6][7] |
| ~1340-1390 | Symmetric N-O stretch | Nitro Group | A strong absorption, which, along with the asymmetric stretch, provides definitive evidence for the nitro group.[6][7] |
| 2850-3000 | C-H stretch | Methyl Groups | Aliphatic C-H stretching vibrations. |
| ~1400-1600 | C=N, C=C stretches | Pyrazole Ring | Aromatic ring stretching vibrations, often appearing as a series of bands in this region. |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition.
Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Instrument Setup: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
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Data Acquisition: Acquire spectra in both positive and negative ion modes.
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Data Analysis: Identify the molecular ion and compare its exact mass to the theoretical mass calculated from the molecular formula (C₆H₇N₃O₄).
Table 4: Predicted Mass Spectrometry Data
| Ion Mode | Predicted m/z | Ion Formula | Rationale & Causality |
|---|---|---|---|
| Positive | 186.0509 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in positive ESI mode. The predicted m/z is based on the exact mass of C₆H₈N₃O₄⁺.[1] |
| Negative | 184.0364 | [M-H]⁻ | The deprotonated molecular ion is expected in negative ESI mode due to the acidic carboxylic acid proton. The predicted m/z is based on the exact mass of C₆H₆N₃O₄⁻.[1] |
| Both | - | - | Key Fragments: Expect losses of H₂O (18 Da), CO₂ (44 Da), and NO₂ (46 Da) in fragmentation analysis (MS/MS), which would further validate the structure. |
Comprehensive Workflow for Empirical Validation
To ensure scientific rigor, the predicted data must be confirmed through empirical measurement. The following workflow provides a self-validating system for the complete spectral characterization of a newly synthesized batch of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid.
Sources
- 1. PubChemLite - 1,5-dimethyl-4-nitro-1h-pyrazole-3-carboxylic acid (C6H7N3O4) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 7. orgchemboulder.com [orgchemboulder.com]
